4-Methoxycyclohexanol

Description

The exact mass of the compound this compound is 130.099379685 g/mol and the complexity rating of the compound is 75. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

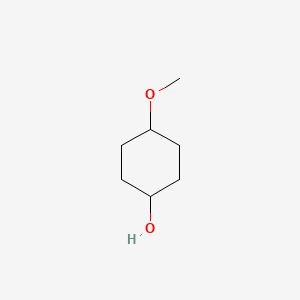

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTGXSGDFZZZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170994 | |

| Record name | 4-Methoxycyclohexanol (cis,trans) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18068-06-9, 22188-02-9 | |

| Record name | 4-Methoxycyclohexanol (cis,trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018068069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxycyclohexanol (cis,trans) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxycyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-methoxycyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties and Chemical Structure of 4-Methoxycyclohexanol

Abstract

This technical guide provides a comprehensive overview of 4-methoxycyclohexanol (CAS No: 18068-06-9), a versatile organic intermediate. The document delves into the nuanced relationship between its chemical structure, stereoisomerism, and resulting physical properties. While specific experimental data for the individual cis and trans isomers are not widely available in public literature, this guide synthesizes information from the isomeric mixture, analogous compounds, and theoretical principles to provide researchers, scientists, and drug development professionals with a robust understanding of this molecule. Key topics include stereochemical considerations, conformational analysis, and a summary of known physical and chemical characteristics.

Introduction

This compound is a disubstituted cycloalkane derivative featuring both a hydroxyl (-OH) and a methoxy (-OCH₃) functional group attached to a cyclohexane ring. Its molecular formula is C₇H₁₄O₂, with a molecular weight of approximately 130.18 g/mol .[1][2] The compound serves as a valuable intermediate in various fields, including the synthesis of pharmaceuticals and fragrances.[3] The primary significance of this compound from a chemical standpoint lies in its stereoisomerism, existing as cis and trans diastereomers. The spatial arrangement of the hydroxyl and methoxy groups profoundly influences the molecule's conformational preferences and, consequently, its macroscopic physical properties.

Chemical Structure and Stereoisomerism

The core of this compound is a six-membered cyclohexane ring. The substituents, a hydroxyl group and a methoxy group, are located at positions 1 and 4, respectively. This substitution pattern gives rise to two diastereomers: cis-4-methoxycyclohexanol and trans-4-methoxycyclohexanol.

-

cis-4-Methoxycyclohexanol: In this isomer, both the hydroxyl and methoxy groups reside on the same face of the cyclohexane ring (either both pointing "up" or both "down").

-

trans-4-Methoxycyclohexanol: In this isomer, the hydroxyl and methoxy groups are situated on opposite faces of the ring (one "up" and one "down").

The distinction between these isomers is critical as it dictates their three-dimensional shape and intermolecular interactions.

Caption: 2D representations of cis and trans isomers of this compound.

Conformational Analysis

The cyclohexane ring is not planar and predominantly adopts a stable "chair" conformation. In this conformation, the substituent groups can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). These two chair conformations can interconvert via a process known as a "ring flip."

The energetic favorability of a substituent in the equatorial position over the axial position is a cornerstone of conformational analysis. Axial substituents experience steric strain due to 1,3-diaxial interactions with other axial atoms.

-

For trans-4-Methoxycyclohexanol: The more stable conformation will have both the larger methoxy group and the hydroxyl group in equatorial positions. A ring flip would force both groups into energetically unfavorable axial positions.

-

For cis-4-Methoxycyclohexanol: In any chair conformation, one substituent will be axial while the other is equatorial. The two possible chair conformations that result from a ring flip will be of similar energy, with the conformation where the larger methoxy group is equatorial being slightly more stable.

The interplay of these conformational preferences directly impacts the physical properties of the isomers, such as their boiling points, melting points, and solubility.

Caption: Conformational equilibrium in cis and trans-4-Methoxycyclohexanol.

Physical Properties

Comprehensive experimental data for the individual cis and trans isomers of this compound are scarce in publicly accessible literature. The properties listed are generally for the mixture of isomers.

| Property | Value (cis/trans Mixture) | Reference |

| CAS Number | 18068-06-9 | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| Boiling Point | 204-205 °C (at 731 Torr) | [4] |

| Density | 0.99 g/cm³ (predicted) | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

To infer the likely differences between the isomers, it is instructive to examine the closely related compound, 4-methylcyclohexanol:

| Property | cis-4-Methylcyclohexanol | trans-4-Methylcyclohexanol |

| Boiling Point | 172-173 °C | 173-175 °C |

| Melting Point | -10 °C | Not specified |

The similarity in boiling points for the 4-methylcyclohexanol isomers suggests that the cis and trans isomers of this compound may also have very close boiling points. However, differences in molecular symmetry and intermolecular forces, particularly hydrogen bonding, are expected to lead to a more significant divergence in their melting points. The trans isomer, with its higher symmetry, is likely to pack more efficiently into a crystal lattice, resulting in a higher melting point than the cis isomer.

Synthesis Overview

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-methoxyphenol.[4][5] This process typically employs a palladium-on-carbon (Pd/C) catalyst in a methanol solvent.[4]

Experimental Protocol: Hydrogenation of 4-Methoxyphenol

-

Reaction Setup: A solution of 4-methoxyphenol in methanol is prepared in a high-pressure reactor.

-

Catalyst Addition: A 5 wt% palladium-on-carbon catalyst is added to the solution.

-

Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., to 7 MPa) and heated (e.g., to 140 °C) with stirring for several hours.[4]

-

Workup: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

Purification: The solvent is removed from the filtrate by distillation under reduced pressure to yield this compound.[4]

This synthesis route generally produces a mixture of the cis and trans isomers.[4]

Caption: General workflow for the synthesis of this compound.

Concluding Remarks for the Research Professional

References

- Vertex AI Search. (2025).

- PubChem. This compound (cis,trans) | C7H14O2 | CID 140332.

- American Elements. (n.d.). This compound | CAS 18068-06-9.

Sources

- 1. TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 1H NMR spectrum [chemicalbook.com]

- 2. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 13C NMR spectrum [chemicalbook.com]

- 3. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 1H NMR spectrum [chemicalbook.com]

- 4. TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 13C NMR spectrum [chemicalbook.com]

- 5. trans-4-Methylcyclohexanol, 98% | Fisher Scientific [fishersci.ca]

A Comprehensive Technical Guide to the Synthesis of 4-Methoxycyclohexanol from 4-Methoxyphenol

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-methoxycyclohexanol, a valuable chemical intermediate, via the catalytic hydrogenation of 4-methoxyphenol. The document is structured to provide researchers, chemists, and drug development professionals with a thorough understanding of the reaction, from its underlying mechanisms to detailed, field-proven experimental protocols. We delve into the critical role of catalyst selection in determining reaction efficiency and, crucially, the stereochemical outcome, offering pathways to selectively synthesize either cis or trans isomers. The guide explains the causality behind experimental choices, including catalyst, solvent, temperature, and pressure, to ensure replicable and optimized results. Complete with step-by-step protocols, process flow diagrams, and a comparative analysis of catalytic systems, this whitepaper serves as an authoritative resource for the practical synthesis of this compound.

Introduction

This compound is a significant bifunctional molecule featuring both a hydroxyl group and a methoxy ether on a saturated cyclohexane ring.[1] Its structural properties make it a versatile intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. The primary and most industrially viable route to this compound is the catalytic hydrogenation of the aromatic ring of its precursor, 4-methoxyphenol (also known as Mequinol or MeHQ).[2][3]

This process, while conceptually straightforward, involves nuanced parameters that profoundly impact yield, purity, and stereochemistry. Understanding the interplay between the catalyst, hydrogen pressure, temperature, and solvent is paramount for controlling the reaction pathway and achieving the desired product with high fidelity. This guide will illuminate these critical aspects, providing a robust framework for both laboratory-scale synthesis and process scale-up considerations.

Reaction Mechanism and Stereochemical Control

The conversion of 4-methoxyphenol to this compound is not a single-step transformation but a sequential hydrogenation process. The mechanism and the stereochemical outcome are highly dependent on the catalyst and reaction conditions employed.

The Hydrogenation Pathway

The hydrogenation of a phenol derivative typically proceeds in a stepwise fashion.[4][5] The aromatic ring is first partially hydrogenated to form a key reactive intermediate, 4-methoxycyclohexanone.[6][7] This ketone intermediate is generally not isolated under typical hydrogenation conditions as it is rapidly further reduced to the final alcohol product, this compound.[8]

The overall transformation can be visualized as follows:

Caption: General reaction pathway for the hydrogenation of 4-methoxyphenol.

The Decisive Role of the Catalyst in Stereoselectivity

The reduction of the intermediate ketone creates a new stereocenter, leading to the formation of cis and trans diastereomers of this compound. The ratio of these isomers is not random; it is dictated primarily by the choice of the metal catalyst.[9][10] This provides a powerful tool for selectively synthesizing the desired isomer.

-

Palladium (Pd) Catalysts for trans-Selectivity: Heterogeneous palladium catalysts, particularly palladium on alumina (Pd/Al₂O₃), have been shown to favor the formation of the thermodynamically more stable trans-isomer.[9][11] The proposed mechanism involves the desorption and readsorption of the cyclohexanone intermediate, which, through keto-enol tautomerism, allows hydrogen to be added from the opposite face relative to the existing methoxy group.[10][11]

-

Rhodium (Rh) Catalysts for cis-Selectivity: In contrast, rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) typically yield the cis-isomer as the major product.[9][12] This outcome is consistent with the direct hydrogenation of the aromatic ring and the subsequent ketone intermediate without significant desorption, where hydrogen is delivered from the same face of the ring as it adsorbs to the catalyst surface.

Caption: Catalyst-dependent stereoselective synthesis of this compound isomers.

Catalytic Systems and Key Reaction Parameters

The success of the synthesis hinges on the appropriate selection of the catalyst and optimization of reaction conditions.

| Catalyst System | Primary Stereoselectivity | Typical Conditions | Advantages & Considerations |

| 5% Palladium on Carbon (Pd/C) | trans favored | 140-160°C, 7 MPa (1000 psi) H₂, Methanol | High conversion and yield. Robust and widely available. Higher temperatures and pressures are typically required.[13][14][15] |

| 5% Palladium on Alumina (Pd/Al₂O₃) | High trans-selectivity | 80°C, 0.5 MPa (70 psi) H₂, n-heptane | Excellent for maximizing trans isomer. Milder conditions compared to Pd/C.[9][11] |

| 5% Rhodium on Alumina (Rh/Al₂O₃) | High cis-selectivity | Room Temp. to 50°C, 0.35 MPa (50 psi) H₂, Ethanol | Excellent for maximizing cis isomer. Very mild reaction conditions.[9][12] |

| 5% Ruthenium on Alumina (Ru/Al₂O₃) | cis favored | 20-250°C, 0.1-50 MPa H₂ | Effective for aromatic ring hydrogenation.[16][17][18] Can be a cost-effective alternative to Rhodium. |

| Raney® Nickel (Ra-Ni) | Mixture, often cis favored | 150-220°C, High Pressure | Cost-effective catalyst, but often requires more forcing conditions and may have lower selectivity compared to precious metal catalysts.[19][20] |

Influence of Other Parameters:

-

Solvent: The choice of solvent can influence reaction rates and even selectivity. Alcohols like methanol and ethanol are common due to the good solubility of the starting material.[12][13] However, nonpolar solvents like n-heptane can enhance selectivity on certain catalysts.[11][21]

-

Temperature: Higher temperatures increase the reaction rate but can sometimes lead to side reactions like hydrogenolysis (cleavage of the C-O bond), although this is less common for robust methoxy groups compared to hydroxyl groups.[22]

-

Pressure: Hydrogen pressure is a direct driver of the reaction rate. Sufficient pressure is required to ensure a high concentration of dissolved hydrogen and to saturate the catalyst surface. The optimal pressure is catalyst-dependent, with Rhodium systems often operating effectively at much lower pressures than Palladium systems.[12][14]

Experimental Protocols

The following sections provide detailed, step-by-step procedures for synthesizing this compound with different stereochemical outcomes.

Protocol 1: High-Yield Synthesis of this compound (trans-favored) using Pd/C

This protocol is optimized for high conversion and overall yield, based on established industrial methods.[13][14]

Materials & Equipment:

-

4-Methoxyphenol (100 g, 0.806 mol)

-

Methanol (200 mL)

-

5 wt% Palladium on Carbon (Pd/C) catalyst (10 g, 50% wet)

-

High-pressure autoclave (e.g., Parr reactor) with gas inlet, pressure gauge, and mechanical stirrer

-

Filtration apparatus (e.g., Büchner funnel with Celite® or a filter cannula)

-

Rotary evaporator

-

Vacuum distillation apparatus

Caption: Experimental workflow for the high-yield synthesis of this compound.

Procedure:

-

Reactor Charging: In a suitable high-pressure autoclave, charge 4-methoxyphenol (100 g), methanol (200 mL), and the 5% Pd/C catalyst (10 g).

-

System Purge: Seal the reactor. Purge the system first with nitrogen gas (3 times) to remove air, followed by purging with hydrogen gas (3 times).

-

Reaction: Pressurize the reactor to 7 MPa (approx. 1000 psi) with hydrogen. Begin vigorous stirring and heat the reactor to 140°C.

-

Monitoring: Maintain the temperature and pressure for 5 hours, or until hydrogen uptake ceases, indicating the reaction is complete.

-

Cooldown and Filtration: Cool the reactor to ambient temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Open the reactor and filter the contents through a pad of Celite® to remove the palladium catalyst. Wash the catalyst pad with a small amount of fresh methanol.

-

Solvent Removal: Combine the filtrate and washings. Remove the methanol solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound. A yield of ~98% can be expected.[14]

Safety Precautions:

-

Palladium on carbon is pyrophoric, especially when dry and exposed to air. Handle the catalyst wet and avoid ignition sources.

-

Hydrogen gas is highly flammable and explosive. All operations must be conducted in a well-ventilated area, free from sparks or flames.

-

The reaction is conducted at high pressure and temperature. Use a properly rated and maintained autoclave behind a safety shield.

Protocol 2: cis-Selective Synthesis using Rh/Al₂O₃

This protocol utilizes milder conditions to favor the formation of the cis-isomer.[12]

Materials & Equipment:

-

4-Methoxyphenol (p-methoxyphenol) (67 g, 0.54 mol)

-

Absolute Ethanol (200 mL)

-

5 wt% Rhodium on Alumina (Rh/Al₂O₃) catalyst (1.0 g)

-

Hydrogenation apparatus (e.g., Parr shaker or stirred autoclave) rated for low pressure

-

Filtration and purification equipment as listed in Protocol 1.

Procedure:

-

Solution Preparation: Dissolve 4-methoxyphenol (67 g) in absolute ethanol (200 mL) and add the solution to the pressure vessel.

-

Catalyst Addition: Carefully add the 5% Rh/Al₂O₃ catalyst (1.0 g) to the vessel.

-

System Purge: Seal the vessel and purge sequentially with nitrogen and then hydrogen.

-

Reaction: Pressurize the vessel to 0.35 MPa (approx. 50 psi) with hydrogen. Begin vigorous stirring or shaking at room temperature.

-

Monitoring: The reaction is typically complete when hydrogen uptake ceases (usually a few hours).

-

Work-up and Purification: Following the same steps (5-7) as in Protocol 1, vent the system, filter the catalyst, remove the solvent, and purify the product by vacuum distillation.

Product Purification and Characterization

Following the reaction, a standard work-up procedure is required to isolate and purify the this compound.

-

Catalyst Removal: The heterogeneous catalyst is efficiently removed by filtration. Using a filter aid like Celite® prevents fine catalyst particles from passing through the filter medium.

-

Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator.

-

Vacuum Distillation: The final purification is achieved via vacuum distillation, which separates the non-volatile impurities from the desired product. This compound has a boiling point of approximately 57-58°C at 0.3-0.4 mm Hg.[12]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property / Technique | Expected Value / Observation |

| CAS Number | 18068-06-9[23] |

| Molecular Formula | C₇H₁₄O₂[24] |

| Molecular Weight | 130.18 g/mol [24] |

| Appearance | Colorless oil or low-melting solid |

| ¹³C NMR (CDCl₃) | Peaks expected around δ 70-75 (C-OH), δ 75-80 (C-OCH₃), δ 55-56 (-OCH₃), and in the δ 25-35 region for the other ring carbons. The precise shifts will differ for cis and trans isomers. |

| ¹H NMR (CDCl₃) | Multiplets for ring protons (δ 1.2-2.2), a singlet for the methoxy group (δ ~3.35), a broad singlet for the hydroxyl proton, and a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH, δ ~3.5-4.0). |

| FTIR (neat) | Strong, broad absorption for O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and prominent C-O stretches (~1090-1110 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 130.[25] |

Conclusion

The synthesis of this compound from 4-methoxyphenol via catalytic hydrogenation is a robust and highly efficient transformation. The key to a successful synthesis lies in the deliberate selection of the catalyst and reaction conditions. By choosing a palladium-based system, chemists can achieve high yields of a trans-enriched product, whereas rhodium-based catalysts provide a reliable pathway to the cis-isomer under remarkably mild conditions. The protocols and technical insights provided herein offer a comprehensive foundation for researchers to confidently and safely produce this compound, enabling further advancements in chemical and pharmaceutical development.

References

- Mahata, N., & Ramaswamy, V. (2006). Low temperature hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica: part 1: phenol, anisole and 4-methoxyphenol. ResearchGate.

- MDPI. (n.d.). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI.

- ResearchGate. (n.d.). The reaction pathways of phenol hydrogenation. ResearchGate.

- SAS Publishers. (n.d.). Research Article Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. SAS Publishers.

- Park, C., & Keane, M. A. (2003). Catalyst support effects: gas-phase hydrogenation of phenol over palladium. Journal of Colloid and Interface Science, 266(1), 183-194.

- ScienceDirect. (n.d.). Catalytic ring hydrogenation of phenol under supercritical carbon dioxide. ScienceDirect.

- ResearchGate. (n.d.). Possible reaction mechanism of phenol hydrogenation over Pd/TN. ResearchGate.

- Punsch, T., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis.

- Royal Society of Chemistry. (n.d.). Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. RSC Publishing.

- National Institutes of Health. (n.d.). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. PMC.

- ACS Publications. (n.d.). Gas-Phase Hydrogenation/Hydrogenolysis of Phenol over Supported Nickel Catalysts. Industrial & Engineering Chemistry Research.

- Goettmann, F., et al. (2011). Highly Selective Hydrogenation of Phenol and Derivatives over a Pd@Carbon Nitride Catalyst in Aqueous Media. Journal of the American Chemical Society.

- ResearchGate. (n.d.). (PDF) Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ResearchGate.

- OSTI.GOV. (n.d.). Gas-phase hydrogenation/hydrogenolysis of phenol over supported nickel catalysts. OSTI.GOV.

- National Institutes of Health. (n.d.). This compound (cis,trans). PubChem.

- Google Patents. (n.d.). CN105152884A - Preparation method of 4-methoxycyclohexanon. Google Patents.

- Google Patents. (n.d.). US3517069A - Processes for preparing 4-(lower alkoxy)-4'-trifluoro-methylbiphenyls. Google Patents.

- ResearchGate. (n.d.). Electrocatalytic Hydrogenation of Phenol over Platinum and Rhodium: Unexpected Temperature Effects Resolved. ResearchGate.

- Royal Society of Chemistry. (n.d.). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Catalysis Science & Technology.

- NIST. (n.d.). Cyclohexanol, 4-methoxy-. NIST WebBook.

- ResearchGate. (n.d.). Rhodium(III)-catalyzed chelation-assisted ortho-selective carbon-hydrogen alkylation of phenols with diazocarbonyl compounds involving a carbene migratory insertion process. ResearchGate.

- MDPI. (n.d.). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. MDPI.

- Google Patents. (n.d.). EP1637512A1 - Method of hydrogenating phenol. Google Patents.

- NIST. (n.d.). Cyclohexanol, 4-methoxy-. NIST WebBook.

- Johnson Matthey. (n.d.). 5% Ruthenium on alumina catalyst. Johnson Matthey.

- ResearchGate. (n.d.). Hydrogenation of alkyl-substituted phenols over nickel and palladium catalysts. ResearchGate.

- Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 4-methoxy- (CAS 18068-06-9). Cheméo.

- ACS Publications. (n.d.). Hydrodeoxygenation of 4-Methylphenol over Unsupported MoP, MoS2, and MoOx Catalysts. Energy & Fuels.

- American Elements. (n.d.). Ruthenium on Alumina Catalyst. American Elements.

- American Elements. (n.d.). This compound. American Elements.

- MDPI. (n.d.). Ultralow Loading Ruthenium on Alumina Monoliths for Facile, Highly Recyclable Reduction of p-Nitrophenol. MDPI.

- ResearchGate. (n.d.). Hydrodeoxygenation of 4-Propylguaiacol (2-Methoxy-4-propylphenol) in a Microreactor: Performance and Kinetic Studies. ResearchGate.

- Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company.

- Sciencemadness Discussion Board. (n.d.). Interesting route to 4-methoxyphenol. Sciencemadness.org.

- Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Ataman Kimya.

- PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. PrepChem.com.

- Wikipedia. (n.d.). Mequinol. Wikipedia.

- ResearchGate. (n.d.). Hydrogenation of phenol with substituted functional groups with 20% Ni/CNT in isopropanol. ResearchGate.

Sources

- 1. americanelements.com [americanelements.com]

- 2. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]

- 3. Mequinol - Wikipedia [en.wikipedia.org]

- 4. Catalyst support effects: gas-phase hydrogenation of phenol over palladium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US3517069A - Processes for preparing 4-(lower alkoxy)-4'-trifluoro-methylbiphenyls - Google Patents [patents.google.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. This compound | 18068-06-9 [chemicalbook.com]

- 15. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]

- 16. EP1637512A1 - Method of hydrogenating phenol - Google Patents [patents.google.com]

- 17. D302011 5: Ruthenium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]

- 18. huaruicarbon.com [huaruicarbon.com]

- 19. Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. This compound (cis,trans) | C7H14O2 | CID 140332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Cyclohexanol, 4-methoxy- [webbook.nist.gov]

- 25. Cyclohexanol, 4-methoxy- [webbook.nist.gov]

Stereoisomers of 4-Methoxycyclohexanol and their nomenclature

An In-depth Technical Guide to the Stereoisomers of 4-Methoxycyclohexanol and Their Nomenclature

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted cyclohexanols are fundamental structural motifs in medicinal chemistry and materials science. The spatial arrangement of substituents on the cyclohexane ring dictates the molecule's three-dimensional shape, polarity, and ability to interact with biological targets or other molecules. This compound (C₇H₁₄O₂) presents a classic and instructive case of stereoisomerism in a 1,4-disubstituted cyclohexane system.[1][2][3][4] The presence of two stereogenic centers gives rise to four distinct stereoisomers, the properties and nomenclature of which are critical for researchers in organic synthesis and drug development.[5] This guide provides a comprehensive analysis of the stereoisomers of this compound, detailing their conformational behavior, systematic nomenclature according to IUPAC standards, and the application of Cahn-Ingold-Prelog (CIP) rules for the unambiguous assignment of absolute configuration.

Introduction: Stereoisomerism in 1,4-Disubstituted Cyclohexanes

Cyclohexane, the archetypal cycloalkane, is not a planar hexagon. To alleviate angle and torsional strain, it predominantly adopts a puckered "chair" conformation.[6][7] In this conformation, the twelve hydrogen atoms are oriented into two distinct sets: six are axial, pointing perpendicular to the ring's plane, and six are equatorial, pointing outwards from the ring's perimeter. Through a process known as a "ring flip," these positions interconvert.

When substituents are introduced onto the ring, as in this compound, their relative orientation (up or down) becomes fixed, leading to geometric isomerism (cis and trans). Furthermore, the carbon atoms bearing the substituents (C1 and C4) become stereogenic centers, giving rise to enantiomers. Consequently, this compound exists as two pairs of enantiomers, which are diastereomeric to each other.

Diastereomers: cis- and trans-4-Methoxycyclohexanol

The first level of stereochemical distinction in this compound is geometric isomerism. This defines the relative orientation of the hydroxyl (-OH) and methoxy (-OCH₃) groups with respect to the plane of the cyclohexane ring.

-

cis-isomer : Both the hydroxyl and methoxy groups are on the same side of the ring (both pointing "up" or both pointing "down").

-

trans-isomer : The hydroxyl and methoxy groups are on opposite sides of the ring (one "up" and one "down").

These two diastereomers cannot be interconverted without breaking chemical bonds and have distinct physical and spectroscopic properties.

Conformational Analysis and Thermodynamic Stability

The true, low-energy structures of these isomers are revealed through conformational analysis of their respective chair forms. The preference for a substituent to occupy an equatorial position is a guiding principle, as this minimizes destabilizing steric interactions, particularly 1,3-diaxial interactions.

trans-4-Methoxycyclohexanol

The trans isomer can exist in two interconverting chair conformations.

-

Diequatorial Conformer : Both the -OH and -OCH₃ groups occupy equatorial positions. This arrangement is highly stable as it places the bulky groups away from the sterically crowded axial positions.

-

Diaxial Conformer : Both substituents occupy axial positions. This conformer is significantly destabilized by multiple 1,3-diaxial interactions between the substituents and the axial hydrogens on the ring.

Due to this large energy difference, the trans isomer exists almost exclusively in the diequatorial conformation at equilibrium.

cis-4-Methoxycyclohexanol

For the cis isomer, any chair conformation will necessarily have one substituent in an axial position and the other in an equatorial position. The ring flip interconverts the positions of the -OH and -OCH₃ groups. Since the hydroxyl and methoxy groups have different steric demands (A-values), the two conformers are not identical in energy. The conformer where the larger group (-OCH₃) is equatorial and the smaller group (-OH) is axial will be slightly more stable. However, the energy difference between these two conformers is much smaller than that for the trans isomer, and both conformations are significantly populated at room temperature.

Absolute Configuration and IUPAC Nomenclature

With two stereocenters at C1 and C4, we must assign the absolute configuration (R or S) to each to provide a complete and unambiguous name. This is achieved using the Cahn-Ingold-Prelog (CIP) priority rules.[8][9][10]

Cahn-Ingold-Prelog (CIP) Priority Rules

-

Assign Priority by Atomic Number : Atoms directly attached to the stereocenter are ranked by atomic number. Higher atomic number equals higher priority.[11]

-

First Point of Difference : If there is a tie, move to the next atoms along each chain until a point of difference is found.[12]

-

Treat Multiple Bonds as Multiple Single Bonds : An atom in a double bond is treated as being bonded to two atoms, and in a triple bond, to three.

Once priorities (1-4) are assigned, the molecule is oriented so the lowest priority group (4) points away from the viewer. The direction from priority 1 → 2 → 3 determines the configuration:

-

Clockwise : R (from rectus, Latin for right)

-

Counter-clockwise : S (from sinister, Latin for left)

Full Nomenclature of the Four Stereoisomers

Applying the cis/trans and R/S descriptors allows for the complete naming of all four stereoisomers.

-

The trans pair (enantiomers) :

-

(1R,4R)-4-methoxycyclohexan-1-ol

-

(1S,4S)-4-methoxycyclohexan-1-ol

-

-

The cis pair (enantiomers) :

-

(1R,4S)-4-methoxycyclohexan-1-ol

-

(1S,4R)-4-methoxycyclohexan-1-ol

-

The relationship between any cis isomer and any trans isomer is that of diastereomers.

| Summary of this compound Stereoisomers | |||

| Full IUPAC Name | Stereochemical Class | Enantiomeric Relationship | Diastereomeric Relationship |

| (1R,4R)-4-methoxycyclohexan-1-ol | trans | Enantiomer of (1S,4S) | Diastereomer of cis isomers |

| (1S,4S)-4-methoxycyclohexan-1-ol | trans | Enantiomer of (1R,4R) | Diastereomer of cis isomers |

| (1R,4S)-4-methoxycyclohexan-1-ol | cis | Enantiomer of (1S,4R) | Diastereomer of trans isomers |

| (1S,4R)-4-methoxycyclohexan-1-ol | cis | Enantiomer of (1S,4R) | Diastereomer of trans isomers |

Experimental Protocol: Synthesis of this compound

A mixture of cis- and trans-4-methoxycyclohexanol can be synthesized via the catalytic hydrogenation of 4-methoxyphenol. This process reduces the aromatic ring to a cyclohexane ring.

Objective : To synthesize this compound from 4-methoxyphenol.

Materials :

-

4-methoxyphenol

-

Methanol (solvent)

-

5 wt% Palladium on carbon (catalyst)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

Filtration apparatus

-

Rotary evaporator

Methodology :

-

Reactor Charging : In a high-pressure reactor vessel, dissolve 400 g of 4-methoxyphenol in 450 mL of methanol.[13]

-

Catalyst Addition : Carefully add 40 g of 5 wt% palladium-carbon catalyst to the solution under an inert atmosphere if possible to prevent pre-exposure to air.[13]

-

Pressurization and Heating : Seal the reactor. Purge the system with hydrogen gas, then pressurize the reactor to 7 MPa with hydrogen.[13]

-

Reaction : Begin stirring and heat the reaction mixture to 140 °C. Maintain these conditions for 5 hours, monitoring the pressure for hydrogen uptake.[13]

-

Cooling and Depressurization : After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal : Open the reactor and remove the reaction mixture. Separate the palladium-carbon catalyst from the solution by filtration. The catalyst is pyrophoric and should be handled with care.

-

Solvent Removal : Transfer the filtrate to a round-bottom flask and remove the methanol solvent using a rotary evaporator under reduced pressure.[13]

-

Product Isolation : The remaining residue is the crude this compound product, typically as a mixture of cis and trans isomers. Further purification by distillation or chromatography may be required to isolate the isomers. The reported yield for this procedure is approximately 98.5%.[13]

Conclusion

The stereochemistry of this compound is a multifaceted topic that encompasses geometric isomerism, conformational analysis, and chirality. The four distinct stereoisomers—(1R,4R), (1S,4S), (1R,4S), and (1S,4R)—arise from the interplay of these factors. A thorough understanding of their structure, stability, and nomenclature is essential for chemists working in synthesis and drug design. The thermodynamic preference for the diequatorial conformation of the trans isomer makes it the most stable of all possible forms. The ability to name each isomer unambiguously using the IUPAC system, including cis/trans and R/S descriptors, is a critical skill for clear scientific communication. This guide serves as a foundational resource for professionals requiring a detailed understanding of this important molecular system.

References

Sources

- 1. This compound (cis,trans) | C7H14O2 | CID 140332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Cyclohexanol, 4-methoxy- [webbook.nist.gov]

- 4. Cyclohexanol, 4-methoxy- [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 9. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 10. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. elearning.uniroma1.it [elearning.uniroma1.it]

- 13. This compound | 18068-06-9 [chemicalbook.com]

An In-depth Technical Guide to the Conformational Analysis of cis- and trans-4-Methoxycyclohexanol

This guide provides a comprehensive technical exploration of the conformational analysis of cis- and trans-4-methoxycyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic effects that govern the three-dimensional structures of these molecules. We will dissect the conformational preferences of each isomer, supported by theoretical principles and established experimental and computational methodologies.

Foundational Principles: The Conformational Landscape of Substituted Cyclohexanes

The cyclohexane ring, a ubiquitous motif in organic and medicinal chemistry, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). The interconversion between two chair forms, known as ring flipping, leads to the exchange of axial and equatorial positions.[1]

For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid destabilizing 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.[2] The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers.[3]

Conformational Analysis of trans-4-Methoxycyclohexanol

The trans isomer of 4-methoxycyclohexanol has the hydroxyl (-OH) and methoxy (-OCH3) groups on opposite faces of the cyclohexane ring. This stereochemical arrangement leads to two possible chair conformations.

Conformational Equilibrium

The two chair conformations for the trans isomer are the diequatorial and the diaxial forms.

-

Diequatorial Conformer: Both the hydroxyl and methoxy groups occupy equatorial positions. This arrangement minimizes steric hindrance, as there are no significant 1,3-diaxial interactions involving the substituents.

-

Diaxial Conformer: Both substituents are in axial positions. This conformation is significantly destabilized by 1,3-diaxial interactions between the axial -OH and -OCH3 groups and the axial hydrogens at the C2, C3, C5, and C6 positions.

The equilibrium overwhelmingly favors the diequatorial conformer due to its much lower steric strain. The energy difference can be estimated by summing the A-values of the two substituents.

| Substituent | A-value (kcal/mol) |

| -OH | 0.87[4] |

| -OCH3 | 0.6[5] |

| Total (Diaxial Strain) | ~1.47 |

This substantial energy difference indicates that at equilibrium, the population of the diaxial conformer is negligible.

Logical Relationship: Stability of trans-4-Methoxycyclohexanol Conformations

Caption: Conformational equilibrium of trans-4-methoxycyclohexanol.

Conformational Analysis of cis-4-Methoxycyclohexanol

The cis isomer presents a more complex scenario, with the hydroxyl and methoxy groups on the same face of the ring. This leads to two chair conformations where one substituent is axial and the other is equatorial.

Conformational Equilibrium and the Role of A-Values

The two interconverting chair conformations are:

-

Conformer A: Axial hydroxyl group and equatorial methoxy group.

-

Conformer B: Equatorial hydroxyl group and axial methoxy group.

The relative stability of these two conformers is determined by the difference in their A-values. The A-value for a hydroxyl group is approximately 0.87 kcal/mol, while for a methoxy group, it is around 0.6 kcal/mol.[4][5] Based purely on steric considerations, Conformer A, with the bulkier hydroxyl group in the axial position, would be slightly less stable than Conformer B. The longer C-O bond in the methoxy group compared to the O-H bond in the hydroxyl group may contribute to the lower A-value of the methoxy group, as it places the methyl group further away from the axial hydrogens, reducing steric interactions.[4]

The Influence of Intramolecular Hydrogen Bonding

A critical factor in the conformational analysis of cis-4-methoxycyclohexanol is the potential for intramolecular hydrogen bonding. In Conformer A (axial -OH, equatorial -OCH3), the axial hydroxyl group can act as a hydrogen bond donor to the oxygen atom of the equatorial methoxy group. While a 1,4-disposition is not as geometrically ideal for intramolecular hydrogen bonding as a 1,2 or 1,3 arrangement, the formation of a seven-membered ring-like structure is plausible and can provide additional stabilization to this conformer.

This intramolecular hydrogen bond can shift the conformational equilibrium towards the conformer with the axial hydroxyl group, potentially overriding the preference dictated by A-values alone.

Solvent Effects

The conformational equilibrium of cis-4-methoxycyclohexanol is highly sensitive to the solvent environment.

-

Non-polar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride) do not compete for hydrogen bonding. In such environments, the intramolecularly hydrogen-bonded conformer (axial -OH) is expected to be significantly populated.

-

Polar, protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. These solvents will compete with the intramolecular hydrogen bond by forming stronger intermolecular hydrogen bonds with both the hydroxyl and methoxy groups. This will favor the diequatorial-like conformer where both polar groups are exposed to the solvent.

Experimental Workflow: Investigating Solvent Effects

Caption: Solvent influence on cis-4-methoxycyclohexanol equilibrium.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the predominant conformation of substituted cyclohexanes.[6]

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified cis- or trans-4-methoxycyclohexanol isomer in a suitable deuterated solvent (e.g., CDCl3 for a relatively non-polar environment, and DMSO-d6 or D2O for polar environments).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Analysis of trans Isomer:

-

The proton attached to the carbon bearing the hydroxyl group (H-1) in the diequatorial conformer will be in an axial position.

-

This axial proton will exhibit large axial-axial coupling constants (J_ax-ax ≈ 8-12 Hz) with the adjacent axial protons on C2 and C6.

-

-

Analysis of cis Isomer:

-

The chemical shifts and coupling constants of H-1 and the proton on the carbon with the methoxy group (H-4) will be a weighted average of the values for the two chair conformers.

-

In a non-polar solvent, a significant population of the conformer with an axial -OH will result in a smaller coupling constant for H-1 (a mix of axial-axial and axial-equatorial couplings).

-

In a polar solvent, a shift towards the conformer with an equatorial -OH will lead to a larger average coupling constant for H-1.

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for detecting hydrogen bonding.[7]

Protocol:

-

Sample Preparation: Prepare dilute solutions of cis-4-methoxycyclohexanol in a non-polar solvent (e.g., CCl4) at varying concentrations.

-

Data Acquisition: Record the IR spectrum for each concentration, focusing on the O-H stretching region (3200-3700 cm⁻¹).

-

Analysis:

-

The presence of a sharp band around 3600 cm⁻¹ that is independent of concentration is indicative of an intramolecular hydrogen bond.[8]

-

A broad band at lower wavenumbers (around 3300-3500 cm⁻¹) that shifts and sharpens upon dilution suggests intermolecular hydrogen bonding.

-

Computational Chemistry

Molecular mechanics and quantum mechanics calculations can provide valuable insights into the relative energies of different conformers.[9]

Workflow:

-

Structure Building: Construct the initial 3D structures of all possible chair conformations for both cis- and trans-4-methoxycyclohexanol using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable computational method (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-31G*).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Solvent Modeling: To assess the impact of the solvent, employ a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to recalculate the energies in different solvent environments.

-

Analysis: Compare the calculated energy differences with experimental data to validate the computational model and gain a deeper understanding of the conformational preferences.

Summary and Implications

The conformational analysis of cis- and trans-4-methoxycyclohexanol reveals a fascinating interplay of steric and electronic effects.

-

trans-4-Methoxycyclohexanol exists almost exclusively in the diequatorial conformation, driven by the strong steric preference of both substituents for the equatorial position.

-

cis-4-Methoxycyclohexanol exhibits a more complex conformational behavior, with the equilibrium between the two chair conformers being sensitive to the solvent environment. In non-polar solvents, intramolecular hydrogen bonding can stabilize the conformer with an axial hydroxyl group, while in polar solvents, this equilibrium shifts towards the conformer that can engage in intermolecular hydrogen bonding.

Understanding these conformational preferences is crucial in drug design and development, as the three-dimensional shape of a molecule dictates its interactions with biological targets. The principles and methodologies outlined in this guide provide a robust framework for the conformational analysis of substituted cyclohexanes and other cyclic systems.

References

- Chemistry Stack Exchange. (2021). Why is the A-value of methoxy group lower than that of the hydroxyl group?

- Sloop, J. C., et al. (2014). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 4(2), 31-39.

- Study.com. (n.d.). Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol.

- University of Wisconsin-Platteville. (n.d.). Conformational Analysis of Cyclohexanols.

- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.

- YouTube. (2017). Computational conformational analysis of cyclohexanes.

- Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes.

- Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes.

- Chemistry LibreTexts. (2023). 4.4: Conformations of Disubstituted Cyclohexanes.

- Sciesinska, E., & Sciesinski, J. (1979). Far Infrared Study of Solid Cyclohexanol. Molecular Crystals and Liquid Crystals, 51(1-2), 9-28.

- Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes.

- Chemistry Stack Exchange. (2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?

- Wyzant. (2019). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?

- Wikipedia. (n.d.). Cyclohexane conformation.

- Wikipedia. (n.d.). A-value.

- PubMed. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.

- YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane.

- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.

- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I.

- Chegg. (2020). For the mixture of cis- and trans-4-tert-butylcyclohexanol...

- YouTube. (2022). IR Spectroscopy - Effect of Hydrogen Bonding.

- ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes.

- YouTube. (2020). 4-tert-Butylcyclohexanol - J values.

Sources

- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. homework.study.com [homework.study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

Thermodynamic stability of 4-Methoxycyclohexanol isomers

An In-depth Technical Guide on the Thermodynamic Stability of 4-Methoxycyclohexanol Isomers

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of cis- and trans-4-Methoxycyclohexanol isomers. The stability of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications in drug design and materials science where molecular conformation dictates biological activity and physical properties. This document delves into the foundational principles of conformational analysis, quantitatively assesses the steric and electronic factors at play, and outlines the experimental and computational methodologies used to validate these theoretical models. We will demonstrate that while intramolecular hydrogen bonding provides a notable stabilizing effect for the cis isomer, the ability of the trans isomer to adopt a diequatorial conformation renders it the more thermodynamically stable of the two.

Foundational Principles: Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring is not a planar hexagon. To minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain, it adopts a non-planar "chair" conformation as its most stable form.[1][2] In this conformation, the twelve substituents on the ring are directed into two distinct positions:

-

Axial: Six bonds that are parallel to the principal C3 axis of the ring.

-

Equatorial: Six bonds that point outwards from the "equator" of the ring.

A critical dynamic feature of the cyclohexane ring is the "ring flip," a rapid interconversion between two chair conformations. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[1][3] For an unsubstituted cyclohexane, the two chair forms are energetically identical. However, for a substituted cyclohexane, this is not the case.[4]

The stability of a given conformer is primarily dictated by steric strain. A substituent in the axial position experiences repulsive steric hindrance from the two other axial hydrogens on the same face of the ring (at carbons 3 and 5 relative to the substituent). This destabilizing interaction is known as a 1,3-diaxial interaction .[3][5] Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial position to minimize this strain.[3][4]

Quantitative Analysis: A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, or A-value . The A-value represents the difference in Gibbs free energy (ΔG°) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position.[3][6] A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) | Source(s) |

| Hydroxyl (-OH) | ~0.87 | [6][7][8] |

| Methoxy (-OCH₃) | ~0.6-0.7 | [6][7][8][9] |

Interestingly, the methoxy group is slightly less sterically demanding than the hydroxyl group. This is because the C-O bond is longer than the H-O bond, allowing the methyl group to orient itself away from the ring, and the key interaction for the hydroxyl group is with the hydrogen atom, which can interact more closely with the axial hydrogens of the ring.[7][8]

Conformational Analysis of this compound Isomers

The relative stabilities of the cis and trans isomers are determined by the chair conformation that minimizes the cumulative steric and electronic effects of both the hydroxyl and methoxy groups.

trans-4-Methoxycyclohexanol

For the trans isomer, the two substituents are on opposite sides of the ring. This allows for a conformation where both the hydroxyl and methoxy groups occupy equatorial positions (diequatorial). A ring flip would force both groups into highly unfavorable axial positions (diaxial), introducing severe 1,3-diaxial interactions.

Caption: Ring flip of trans-4-Methoxycyclohexanol.

The diequatorial conformer is overwhelmingly favored, as it completely avoids the destabilizing 1,3-diaxial interactions for both substituents. This represents a very low-energy state.

cis-4-Methoxycyclohexanol

In the cis isomer, both substituents are on the same side of the ring. Consequently, in any chair conformation, one group must be axial while the other is equatorial. The two possible conformers resulting from a ring flip are energetically distinct but both suffer from the steric strain of having one axial substituent.

However, the cis isomer presents an opportunity for a stabilizing intramolecular hydrogen bond (IHB) . When the hydroxyl group is in the axial position (acting as the hydrogen bond donor) and the methoxy group is equatorial (with its oxygen as the acceptor), a favorable IHB can form. This interaction helps to offset the steric penalty of the axial -OH group.

Caption: Ring flip of cis-4-Methoxycyclohexanol with IHB.

Overall Thermodynamic Stability

A comparison of the most stable conformers determines the overall thermodynamic stability:

-

Most Stable trans Conformer: Diequatorial. The total steric strain is minimal.

-

Most Stable cis Conformer: Axial-OH/Equatorial-OMe (stabilized by IHB). This conformer still suffers from the 1,3-diaxial interactions of the axial hydroxyl group, even if partially offset by the hydrogen bond.

The energy penalty from a single axial group (even a relatively small one like -OH) is significant. While the IHB in the cis isomer is a real and stabilizing force, it is generally not strong enough to overcome the substantial stability gained by placing both bulky groups in equatorial positions. Therefore, the trans isomer of this compound is the more thermodynamically stable isomer.

Methodologies for Stability Determination

The relative thermodynamic stability of these isomers can be rigorously determined through both experimental and computational methods.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the position of conformational equilibria.[10][11][12][13] By measuring the equilibrium constant (Keq) between isomers, the Gibbs free energy difference (ΔG°) can be calculated, providing a direct measure of their relative stability.

Step-by-Step Protocol:

-

Equilibration: An equilibration reaction is established. This can be achieved by heating a sample of either pure isomer (or a mixture) in the presence of a catalyst (e.g., a base like sodium methoxide) that facilitates ring-opening/closing or another mechanism to allow interconversion between the cis and trans forms until thermodynamic equilibrium is reached.

-

Sample Preparation: A precise amount of the equilibrated mixture is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H NMR spectra are acquired. The signals corresponding to specific protons in the cis and trans isomers (e.g., the proton on the carbon bearing the hydroxyl group, H-1, or the methoxy protons) will have distinct chemical shifts.

-

Analysis: The relative concentrations of the cis and trans isomers are determined by integrating their respective, well-resolved signals. The equilibrium constant is calculated as Keq = [trans] / [cis].

-

Calculation of ΔG°: The Gibbs free energy difference is calculated using the equation: ΔG° = -RT ln(Keq) where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.[6][14] A negative ΔG° indicates that the trans isomer is more stable.

Computational Protocol: Quantum Mechanical Calculations

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides a robust theoretical framework for predicting the relative energies of different molecular conformations and isomers.[15][16]

Caption: Workflow for computational stability analysis.

Summary of Quantitative Data

The overall stability can be estimated by considering the contributing energy values.

| Isomer / Conformer | Substituent Positions | Key Interactions | Estimated Relative Energy (ΔG° kcal/mol) | Stability Ranking |

| trans | (eq, eq) | Minimal steric strain | 0 (Reference) | 1 (Most Stable) |

| trans | (ax, ax) | 1,3-diaxial (-OH) + 1,3-diaxial (-OMe) | ~ +1.5 | 4 (Least Stable) |

| cis | (ax -OH, eq -OMe) | 1,3-diaxial (-OH) offset by IHB | ~ +0.3 to +0.5 | 2 |

| cis | (eq -OH, ax -OMe) | 1,3-diaxial (-OMe) | ~ +0.6 | 3 |

Note: These are estimated values for illustrative purposes. The actual energy of the IHB can vary depending on the solvent and temperature.

Conclusion

The thermodynamic stability of this compound isomers is a classic example of the interplay between steric hindrance and stabilizing intramolecular forces. The trans isomer is unequivocally the more stable of the two. Its ability to adopt a diequatorial chair conformation, thereby minimizing destabilizing 1,3-diaxial interactions for both functional groups, provides a decisive energetic advantage. While the cis isomer can achieve a degree of stabilization through an intramolecular hydrogen bond, this is insufficient to overcome the inherent steric strain imposed by having one substituent in an axial position. This fundamental analysis, verifiable through robust NMR and computational methods, is crucial for professionals in drug development and chemical synthesis who rely on a precise understanding of molecular conformation to predict and control chemical behavior and biological function.

References

- ECHEMI. (n.d.). Why is the A-value of methoxy group lower than that of the hydroxyl group?

- University of Wisconsin-Platteville. (n.d.).

- Kutateladze, A. G., & Hornback, J. M. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students.

- Chemistry Stack Exchange. (2021).

- Kutateladze, A. G., & Hornback, J. M. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students.

- Reisse, J., Celotti, J. C., Ottinger, R., & Chiurdoglu, G. (1968). Conformational analysis by nuclear magnetic resonance. Interpretation of solvent effect on standard enthalpy and entropy differences between conformations of cyclohexanol.

- Allinger, N. L., et al. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. Journal of the American Chemical Society.

- Eliel, E. L., & Gianni, M. H. (1962). N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Tetrahedron Letters, 3(1), 97-101.

- Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society.

- Kutateladze, A. G., & Hornback, J. M. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students.

- Chemistry LibreTexts. (2021). 3.

- Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 6(1), 1-10.

- ResearchGate. (n.d.). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer.

- St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.

- Kadrowski, B. (2020, September 30). Alkane Conformations Experiment Part 3, Modeling Cyclohexanes. YouTube.

- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I.

- Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes.

- Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”.

- University of California, Irvine. (n.d.). Table of A-Values.

- ResearchGate. (2021). A combined experimental and computational investigation of the binary mixtures of 2-methylcyclohexanol and isobutanol.

- Abraham, R. J., & Monasterios, J. R. (1974). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (6), 662-667.

- Yang, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.

- Guna, V., et al. (2023). Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs.

- CHEMBIOSIS. (2021, May 30). Cis–Trans Isomerism and Conformational Structures of Cyclohexane. YouTube.

- ResearchGate. (n.d.).

- Suhm, M. A., et al. (2021). Attaching onto or Inserting into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-dependent Dilemma for Alcohols. ChemRxiv.

- BenchChem. (2025). An In-depth Technical Guide to Cis-Trans Isomerism in Substituted Cyclohexanes.

- National Center for Biotechnology Information. (n.d.). This compound (cis,trans).

- Rittner, R., et al. (2005). The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1737-1745.

- Visual Learners. (2020, September 25).

- Wikipedia. (n.d.). Cyclohexanol.

- Nagy, P. I. (2014). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. International Journal of Molecular Sciences, 15(11), 19562-19633.

- Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Medicinal Research Reviews, 38(4), 1193-1216.

- BenchChem. (2025). An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol.

- National Center for Biotechnology Information. (n.d.). Cyclohexanol.

- ResearchGate. (n.d.). Catalytic oxidation of cyclohexane to cyclohexanol and cyclohexanone over Co3O4 nanocrystals with molecular oxygen.

Sources

- 1. mason.gmu.edu [mason.gmu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Conformational analysis by nuclear magnetic resonance. Interpretation of solvent effect on standard enthalpy and entropy differences between conformations of cyclohexanol - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxycyclohexanol CAS number and IUPAC name

An In-Depth Technical Guide to 4-Methoxycyclohexanol: Synthesis, Reactions, and Applications

Introduction

This compound is a versatile alicyclic alcohol that serves as a crucial intermediate and building block in various fields of chemical synthesis, ranging from pharmaceuticals to the fragrance industry.[1][2][3] Its unique structure, featuring a cyclohexane ring substituted with both a hydroxyl and a methoxy group, imparts specific stereochemical and reactive properties that are highly valued in the design of complex molecules. This guide provides a comprehensive overview of this compound, focusing on its fundamental properties, synthesis, key chemical transformations, and significant applications for researchers and professionals in drug development and chemical research.

The compound is identified by the CAS Number: 18068-06-9 and its systematic IUPAC Name: 4-methoxycyclohexan-1-ol .[1][4][5][6]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18068-06-9 | [1][2][4][5][6][7][8] |

| IUPAC Name | 4-methoxycyclohexan-1-ol | [1][4][5] |

| Molecular Formula | C₇H₁₄O₂ | [1][2][4][5][6][7] |

| Molecular Weight | 130.18 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 217 °C at 760 mmHg | [7] |

| Density | 0.99 g/cm³ | [7] |

| Flash Point | 89.1 °C | [7] |

| Solubility | Soluble in many organic solvents; sparingly soluble in water. | [2] |

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is through the catalytic hydrogenation of 4-methoxyphenol.[3][8] This transformation is a classic example of aromatic ring reduction, a fundamental process in organic synthesis for converting flat, aromatic structures into three-dimensional alicyclic systems.

Catalytic Hydrogenation of 4-Methoxyphenol: A Step-by-Step Protocol

This protocol details the reduction of 4-methoxyphenol to this compound, a process that achieves high yield and purity.[8][9]

Experimental Rationale:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for aromatic ring hydrogenation under manageable conditions. The carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic efficiency.

-

Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material, 4-methoxyphenol, and is relatively inert under the reaction conditions.

-

Pressure and Temperature: The use of elevated pressure (7 MPa) and temperature (140 °C) is crucial to overcome the aromatic stabilization of the benzene ring and drive the hydrogenation to completion in a reasonable timeframe.[8]

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Preparation: In a suitable high-pressure reactor, dissolve 400 g of 4-methoxyphenol in 450 mL of methanol.[8]

-

Catalyst Addition: Carefully add 40 g of 5 wt% palladium on carbon catalyst to the solution.

-

Reaction Setup: Seal the reactor and purge it with hydrogen gas. Pressurize the system to 7 MPa with hydrogen.[8]

-

Hydrogenation: While stirring vigorously, heat the mixture to 140 °C and maintain these conditions for 5 hours.[8]

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Remove the palladium-carbon catalyst by filtration. The resulting filtrate is then subjected to distillation under reduced pressure to remove the methanol solvent, yielding this compound with a purity of approximately 97% and a yield of around 98.5%.[8]

Key Chemical Reactions

This compound is a valuable intermediate due to the reactivity of its secondary alcohol group. The most significant reaction is its oxidation to the corresponding ketone, 4-methoxycyclohexanone.[1]

Oxidation to 4-Methoxycyclohexanone

The conversion of this compound to 4-methoxycyclohexanone is a critical step in the synthesis of various fine chemicals and pharmaceutical precursors.[10]

Experimental Rationale:

-

Oxidizing Agent: Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent that efficiently converts primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. It is particularly useful for small-scale laboratory preparations.

-

Solvent: Methylene chloride (dichloromethane) is a common solvent for PCC oxidations as it is relatively inert and allows for easy product isolation.

Caption: Oxidation of this compound to 4-Methoxycyclohexanone.

Protocol for Oxidation using PCC:

-

Preparation: To a flask containing methylene chloride, add 11 g of pyridinium chlorochromate.[11]

-

Addition of Alcohol: While stirring, add a solution of 4.2 g of this compound dissolved in 30 mL of methylene chloride.[11]

-

Reaction: Allow the reaction to proceed at room temperature for 3 hours.[11]

-

Purification: Upon completion, the product can be purified by passing the reaction mixture through a column of Florisil. Subsequent distillation will yield pure 4-methoxycyclohexanone.[11]

Alternative "Green" Oxidation: For larger-scale and more environmentally sustainable syntheses, the use of hydrogen peroxide as an oxidant with a molecular sieve-supported phosphotungstic acid catalyst is a preferred method.[10][12] This approach is advantageous as the only byproduct is water, leading to a significantly improved atom economy.[1]

Applications in Research and Drug Development

This compound's utility stems from its role as a versatile building block in organic synthesis.[1][2]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the creation of a wide array of pharmaceutical compounds.[1][2] Its cyclohexane core provides a scaffold that can be further functionalized to produce complex molecular architectures found in many bioactive molecules.

-

Fragrance Industry: The pleasant odor of this compound makes it a valuable component in the formulation of perfumes and flavoring agents.[1][2]

-

Biomass Conversion: In the field of sustainable chemistry, it is used in the selective synthesis of cyclohexanol intermediates from lignin-based phenolics, contributing to the conversion of biomass into valuable chemicals.[1]

-

Fine Chemical Intermediate: The derivative, 4-methoxycyclohexanone, is an important intermediate in the synthesis of various pesticides and medicines.[10][12]

Safety and Handling

While comprehensive toxicity data is limited, this compound is classified as a mild irritant.[1] Based on the Globally Harmonized System (GHS) classifications from multiple reports, it may cause skin and eye irritation.[5]

Precautionary Measures:

-